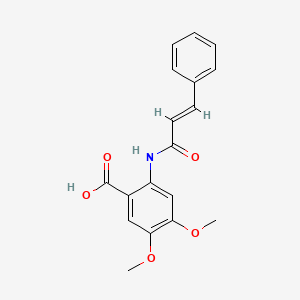![molecular formula C17H17FN4S B5863338 (4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine, also known as EFPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mecanismo De Acción
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine exerts its biological effects by binding to specific targets in the body. In cancer cells, this compound binds to a protein called tubulin, which is involved in cell division. This binding disrupts the normal function of tubulin, leading to cell death. In infectious diseases, this compound binds to a protein called RNA polymerase, which is involved in viral replication. This binding inhibits the activity of RNA polymerase, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor, antifungal, and insecticidal properties. It has also been shown to have anti-inflammatory and antibacterial effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungal and insect cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific proteins, making it useful for studying protein-protein interactions. It is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research on (4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of this compound as a molecular probe to study protein-protein interactions and cellular signaling pathways. Additionally, further research is needed to determine the safety and toxicity of this compound and its potential applications in agriculture and biotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its potent antitumor, antifungal, and insecticidal properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and biotechnology.
Métodos De Síntesis
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-ethylphenylhydrazine, 4-fluorobenzyl chloride, and thioacetamide. The synthesis process is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, this compound has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In biotechnology, this compound has been used as a molecular probe to study protein-protein interactions.
Propiedades
IUPAC Name |
4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4S/c1-2-22-16(13-5-9-15(19)10-6-13)20-21-17(22)23-11-12-3-7-14(18)8-4-12/h3-10H,2,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXOGXQQOVPREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)

